molecular formula C17H21O3- B515185 6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid

6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid

Cat. No.: B515185
M. Wt: 273.35g/mol
InChI Key: VJILEYKNALCDDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable diterpenoid precursor.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position is achieved through selective hydroxylation reactions.

    Carboxylation: The carboxylate group is introduced at the 1st position using carboxylation reactions.

    Cyclization: The hexahydrophenanthrene core structure is formed through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources such as Podocarpus species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Carnosic Acid: Another diterpenoid with similar structural features and biological activities.

    Sugiol: A related compound with hydroxyl and carboxylate groups in different positions.

    Methyl 6-dehydrodehydroabietate: A methyl ester derivative with structural similarities.

Uniqueness

6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid is unique due to its specific hydroxyl and carboxylate group positions, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H21O3-

Molecular Weight

273.35g/mol

IUPAC Name

6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/p-1

InChI Key

VJILEYKNALCDDV-UHFFFAOYSA-M

SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)[O-]

Origin of Product

United States

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